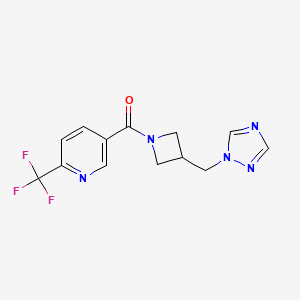

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

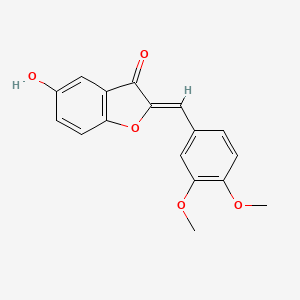

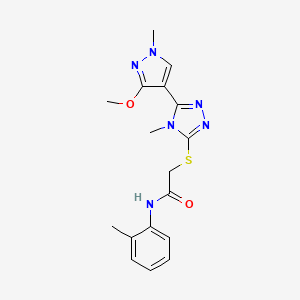

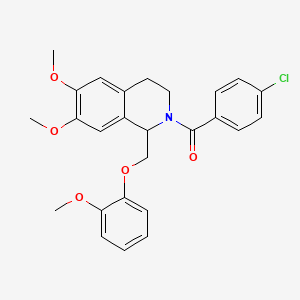

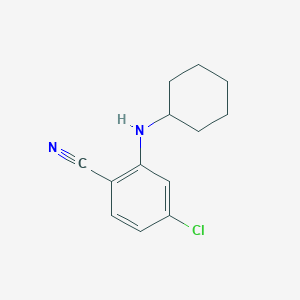

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The nitrogen atoms in the 1,2,4-triazole and pyridine rings could also act as nucleophiles in certain reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability. The nitrogen atoms in the 1,2,4-triazole and pyridine rings could also influence the compound’s basicity .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry Applications

Cycloaddition Reactions

The cycloaddition reactions, particularly involving azido compounds and olefins, serve as a cornerstone in organic synthesis for constructing complex molecules. Such methodologies could be applied to synthesize molecules similar to the compound , potentially facilitating the creation of novel therapeutic agents or material science applications (Zanirato, 2002).

P2X7 Antagonists

The development of P2X7 antagonists for potential therapeutic applications illustrates the significance of nitrogen-containing heterocycles in drug discovery. Compounds with structural similarities to the queried molecule might be explored for their biological activities, contributing to the advancement of treatments for mood disorders and other conditions (Chrovian et al., 2018).

Anticancer and Antimicrobial Agents

The synthesis and biological evaluation of novel heterocyclic compounds underscore the continuous search for more effective treatments against cancer and microbial infections. Research into molecules that share functional groups or core structures with the compound could lead to new insights into drug development strategies (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

The application of triazole derivatives as corrosion inhibitors for metals highlights the versatility of nitrogen-rich heterocycles beyond the pharmaceutical industry. This demonstrates the potential for compounds with similar functionalities to be used in protecting materials against degradation (Ma et al., 2017).

Heterocyclic Compound Synthesis

The generation of nonstabilized azomethine ylides for synthesizing pyrrolidines and related heterocycles showcases the innovative approaches in organic chemistry that could apply to the synthesis and functionalization of molecules akin to the compound . Such methodologies can lead to the discovery of new chemical entities with potential applications in various fields (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the molecular structure of the compound and the target .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on exploring the potential uses of this compound. For example, if the compound shows promising biological activity, it could be developed into a new drug. Alternatively, if the compound has unique physical or chemical properties, it could be used in materials science or other fields .

Eigenschaften

IUPAC Name |

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O/c14-13(15,16)11-2-1-10(3-18-11)12(22)20-4-9(5-20)6-21-8-17-7-19-21/h1-3,7-9H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZWAPXFVLFXFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2653279.png)

![Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2653282.png)

![3-(4-Methoxyphenyl)-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-4-one](/img/structure/B2653286.png)

![3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2653291.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2653295.png)